
7-Hidroxi-5,8-dimetoxi-flavanona
Descripción general
Descripción
7-Hydroxy-5,8-dimethoxyflavanone (7HDM) is a flavanone, a type of flavonoid found in a variety of plants, including citrus fruits and some herbs. It has been studied for its antioxidant and anti-inflammatory properties, as well as its potential to treat certain diseases. 7HDM is also known as 7-O-methyl-5,8-dihydroxyflavone and is sometimes referred to as “the miracle molecule” due to its many potential therapeutic applications.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
7-Hidroxi-5,8-dimetoxi-flavanona: se ha estudiado por sus posibles propiedades antitumorales. Las investigaciones sugieren que los análogos de este compuesto exhiben citotoxicidad contra diversas líneas celulares cancerosas . Se cree que la presencia de grupos oxigenados en posiciones específicas de la estructura de la flavanona es crucial para exhibir una actividad citotóxica efectiva. Este compuesto y sus análogos podrían servir como base para desarrollar nuevos fármacos contra el cáncer.
Inhibición de la P-glucoproteína
Los estudios han identificado a This compound como un inhibidor competitivo de la P-glucoproteína humana . Esta proteína juega un papel significativo en la resistencia a los fármacos al expulsar los fármacos de las células. Al inhibir esta proteína, el compuesto podría potencialmente revertir la multirresistencia a los fármacos en el cáncer, haciendo que la quimioterapia sea más efectiva.
Regulación del Ciclo Celular
Esta flavanona se ha aislado de plantas como Kaempferia parviflora y se ha demostrado que inhibe la regulación del ciclo celular mediada por la señal de Ca²⁺ en la levadura . Esta propiedad es significativa porque la señalización de Ca²⁺ es vital para varios procesos biológicos, y su desregulación está implicada en enfermedades. Por lo tanto, el compuesto podría ser importante para desarrollar tratamientos que se dirijan a la regulación del ciclo celular.
Efectos Neuroprotectores
Las flavanonas relacionadas con This compound se han investigado por sus efectos neuroprotectores. Pueden activar los receptores en el cerebro que promueven el crecimiento neuronal y la supervivencia, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas .
Propiedades Antioxidantes
Las flavanonas, incluyendo This compound, son conocidas por sus actividades antioxidantes. Pueden eliminar radicales libres y proteger contra el estrés oxidativo, que está relacionado con el envejecimiento y las enfermedades crónicas . Esto las hace valiosas para la investigación sobre terapias antienvejecimiento y la prevención de afecciones relacionadas con el estrés oxidativo.
Farmacocinética y Biodisponibilidad
La farmacocinética y la biodisponibilidad de las flavanonas como This compound son áreas de investigación activa. Comprender cómo se absorben, distribuyen, metabolizan y excretan estos compuestos puede informar su desarrollo en fármacos efectivos . Esta investigación es crucial para trasladar el potencial terapéutico de las flavanonas a aplicaciones clínicas.
Direcciones Futuras
The future directions of research on 7-Hydroxy-5,8-dimethoxyflavanone could involve further investigation into its biological activities and potential applications in medicine or other industries . As it is a compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis, further studies could also explore the properties of these plants and their other constituents .
Mecanismo De Acción
Target of Action
7-Hydroxy-5,8-dimethoxyflavanone is a compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to upregulate the expression of heme oxygenase (ho)-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (mapk/nrf2) pathway .
Mode of Action
It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase .
Biochemical Pathways
It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to affect the mapk/nrf2 pathway .
Result of Action
It’s structurally similar compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been reported to have potent anti-allergic and anti-inflammatory activities .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Análisis Bioquímico
Cellular Effects
The cellular effects of 7-Hydroxy-5,8-dimethoxyflavanone are also not fully explored. Flavonoids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 7-Hydroxy-5,8-dimethoxyflavanone on various types of cells and cellular processes need to be investigated further.
Molecular Mechanism
It is known that flavonoids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGNPJTSCOMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635882 | |
| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54377-24-1 | |
| Record name | 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the source of 7-hydroxy-5,8-dimethoxyflavanone and how was it isolated?
A1: 7-Hydroxy-5,8-dimethoxyflavanone was isolated from the branches of Piper glandulosissimum (Piperaceae), a plant species. The study utilized various spectroscopic techniques, including IR, UV, 1H and 13C NMR, alongside 2D NMR analyses (HMQC, HMBC, COSY and NOESY) to characterize the compound [].
Q2: What antimicrobial activity has been reported for 7-hydroxy-5,8-dimethoxyflavanone?
A2: The research indicates that 7-hydroxy-5,8-dimethoxyflavanone demonstrates antimicrobial activity against specific microorganisms. These include Staphylococcus aureus, S. epidermidis, Trichophyton mentagrophytes, and Microsporum canis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



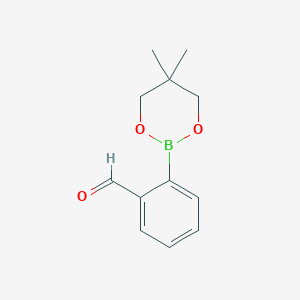
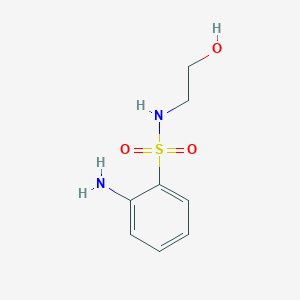
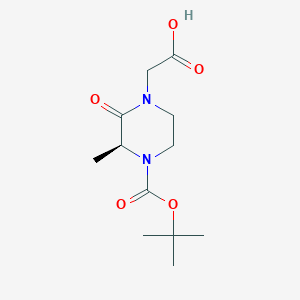
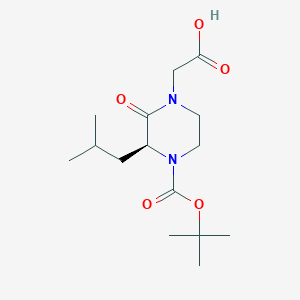
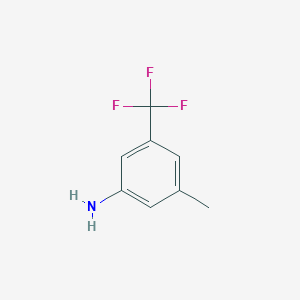


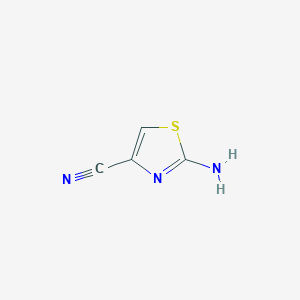
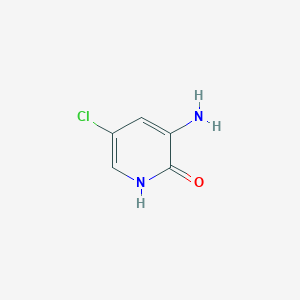


![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)
![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)
